molecular formula C16H17N3OS B12866017 4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol

4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12866017
M. Wt: 299.4 g/mol
InChI Key: HNYDLTQVLNIVHI-UHFFFAOYSA-N
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Description

4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a naphthalene moiety, which can contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction using 1-methyl-2-naphthol and an appropriate leaving group.

    Final Assembly: The final compound is obtained by coupling the triazole intermediate with the naphthalene derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The naphthalene moiety can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-(1-naphthylmethyl)-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the methyl group on the naphthalene ring.

    4-Ethyl-5-(2-naphthylmethyl)-4H-[1,2,4]triazole-3-thiol: Similar structure but with the naphthalene moiety attached at a different position.

Uniqueness

4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the 1-methyl-naphthalene group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethyl-3-[(1-methylnaphthalen-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H17N3OS/c1-3-19-15(17-18-16(19)21)10-20-14-9-8-12-6-4-5-7-13(12)11(14)2/h4-9H,3,10H2,1-2H3,(H,18,21)

InChI Key

HNYDLTQVLNIVHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C3=CC=CC=C3C=C2)C

Origin of Product

United States

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